

Navigating the Safe Handling of Glycidoxypropyltrimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycidoxypropyltrimethoxysilane*

Cat. No.: *B1200068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for **Glycidoxypropyltrimethoxysilane** (CAS No. 2530-83-8). The information presented herein is collated from various Safety Data Sheets (SDS) and reputable toxicological resources to ensure a high standard of accuracy and detail, catering to the needs of laboratory and drug development professionals. This document aims to consolidate critical safety information, present quantitative data in an accessible format, and provide insights into key experimental safety protocols.

Section 1: Chemical and Physical Properties

Glycidoxypropyltrimethoxysilane, also known as GLYMO, is a versatile organofunctional silane that finds application as an adhesion promoter in various industries.^[1] A clear, colorless liquid, its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.^{[1][2]}

Property	Value	Source
Molecular Formula	C9H20O5Si	[3]
Molecular Weight	236.34 g/mol	[3]
Appearance	Clear, colorless liquid	[1][2]
Odor	Odorless to weakly aromatic	[2][4]
Boiling Point	120 °C / 248 °F	[2]
Flash Point	122 °C / 251.6 °F	[2]
Autoignition Temperature	400 °C / 752 °F	[2]
Density	Approx. 1.07 g/cm³ at 20 °C	[5]
Water Solubility	Reacts with water	[1]
Vapor Pressure	< 0.1 hPa at 20 °C	[4]

Section 2: Hazard Identification and Classification

Glycidoxypropyltrimethoxysilane is classified as a hazardous chemical. It is crucial to understand its potential health effects to implement appropriate safety measures. The primary hazards are eye, skin, and respiratory tract irritation.[1] Contact with moisture will liberate methanol, which can have chronic effects on the central nervous system.[6]

GHS Hazard Statements:

- H318: Causes serious eye damage.[4][5][7]
- H319: Causes serious eye irritation.[3]
- H412: Harmful to aquatic life with long lasting effects.[4]

Potential Health Effects:

- Eye: Causes serious eye damage or irritation.[1][5][6]
- Skin: Causes skin irritation and may be harmful if absorbed through the skin.[1]

- Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Oral toxicity is associated with methanol, a hydrolysis product.[1][6]
- Inhalation: May cause respiratory tract irritation.[1][6]
- Chronic Effects: May cause reproductive and fetal effects. Laboratory experiments have resulted in mutagenic effects.[1] On contact with water, it liberates methanol, which is known to have a chronic effect on the central nervous system, potentially leading to headaches or impaired vision.[6]

Section 3: Toxicological Data

The toxicological profile of **Glycidoxypropyltrimethoxysilane** has been evaluated through various studies. The following table summarizes key quantitative toxicological data.

Test	Species	Route	Value	Source
LD50	Rat	Oral	8400 mg/kg	[6]
LD50	Rat	Oral	22600 uL/kg	[1]
LD50	Rabbit	Dermal	3970 uL/kg	[1]
LC50	Rat	Inhalation	> 5.3 mg/l/4h	[6]
Draize Test	Rabbit	Eye	100 mg Mild	[1]
Ames Test	In vitro	Weakly mutagenic		[6]

Section 4: Experimental Protocols for Key Toxicological Studies

Understanding the methodologies behind the toxicological data is critical for interpreting the results. This section provides an overview of the protocols for the key experiments cited.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 401

The acute oral toxicity test is designed to determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[8]

Methodology:

- **Test Animals:** Typically, young adult rats of a single sex (females are often preferred as they are generally more sensitive) are used.[9] At least 5 animals are used per dose level.[8]
- **Housing and Fasting:** Animals are housed in standard conditions with controlled temperature ($22^{\circ}\text{C} \pm 3^{\circ}$) and humidity (30-70%).[8] Food is withheld overnight for rats before dosing.[9]
- **Dose Administration:** The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[8] The volume administered should not exceed a practical limit.[9]
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.[10] Observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, salivation, and diarrhea.[8]
- **Data Analysis:** The LD50 value is calculated statistically from the dose-response data.[8]
- **Necropsy:** All animals, including those that die during the test and those sacrificed at the end, are subjected to a gross necropsy.[8]

Draize Eye Irritation Test - Based on OECD Guideline 405

The Draize test assesses the potential of a substance to cause eye irritation or corrosion.[3]

Methodology:

- **Test Animal:** The albino rabbit is the preferred species for this test.[7]
- **Procedure:** A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[11] The other eye remains untreated and serves as a control.[7]

- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[7\]](#) The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[\[12\]](#)
- Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[\[6\]](#)[\[12\]](#)
- Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[\[6\]](#)

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[4\]](#)

Methodology:

- Tester Strains: The test uses specific bacterial strains that are auxotrophic for an amino acid (e.g., histidine for *Salmonella*) due to a mutation in the gene responsible for its synthesis.[\[1\]](#)
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
- Exposure: Suspensions of the bacterial cells are exposed to the test substance at various concentrations.[\[13\]](#) This can be done using the plate incorporation method, where the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal agar plates, or the pre-incubation method.[\[14\]](#)
- Incubation: The plates are incubated at 37°C for 48-72 hours.[\[1\]](#)
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Section 5: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and ensure a safe working environment.

Handling Precautions:

- Wash thoroughly after handling.[\[1\]](#)
- Avoid contact with eyes, skin, and clothing.[\[1\]](#)
- Use with adequate ventilation.[\[1\]](#)
- Avoid breathing vapor or mist.[\[1\]](#)
- Keep the container tightly closed when not in use.[\[1\]](#)
- Do not allow contact with water, as it reacts to form methanol.[\[1\]](#)

Storage Conditions:

- Store in a cool, dry, well-ventilated area away from incompatible substances.[\[1\]](#)
- Keep the container tightly closed.[\[1\]](#)
- Store protected from moisture.[\[1\]](#)

Incompatible Materials:

- Water[\[1\]](#)
- Strong oxidizing agents[\[1\]](#)
- Strong acids[\[1\]](#)
- Amines[\[6\]](#)

Section 6: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

- Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[\[1\]](#)
- Use adequate general or local exhaust ventilation to keep airborne concentrations low.[\[1\]](#)

Personal Protective Equipment:

- Eye/Face Protection: Wear chemical splash goggles.[\[1\]](#)
- Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[\[1\]](#)[\[6\]](#)
- Respiratory Protection: A NIOSH-certified organic vapor respirator should be used if workplace conditions warrant it.[\[6\]](#)

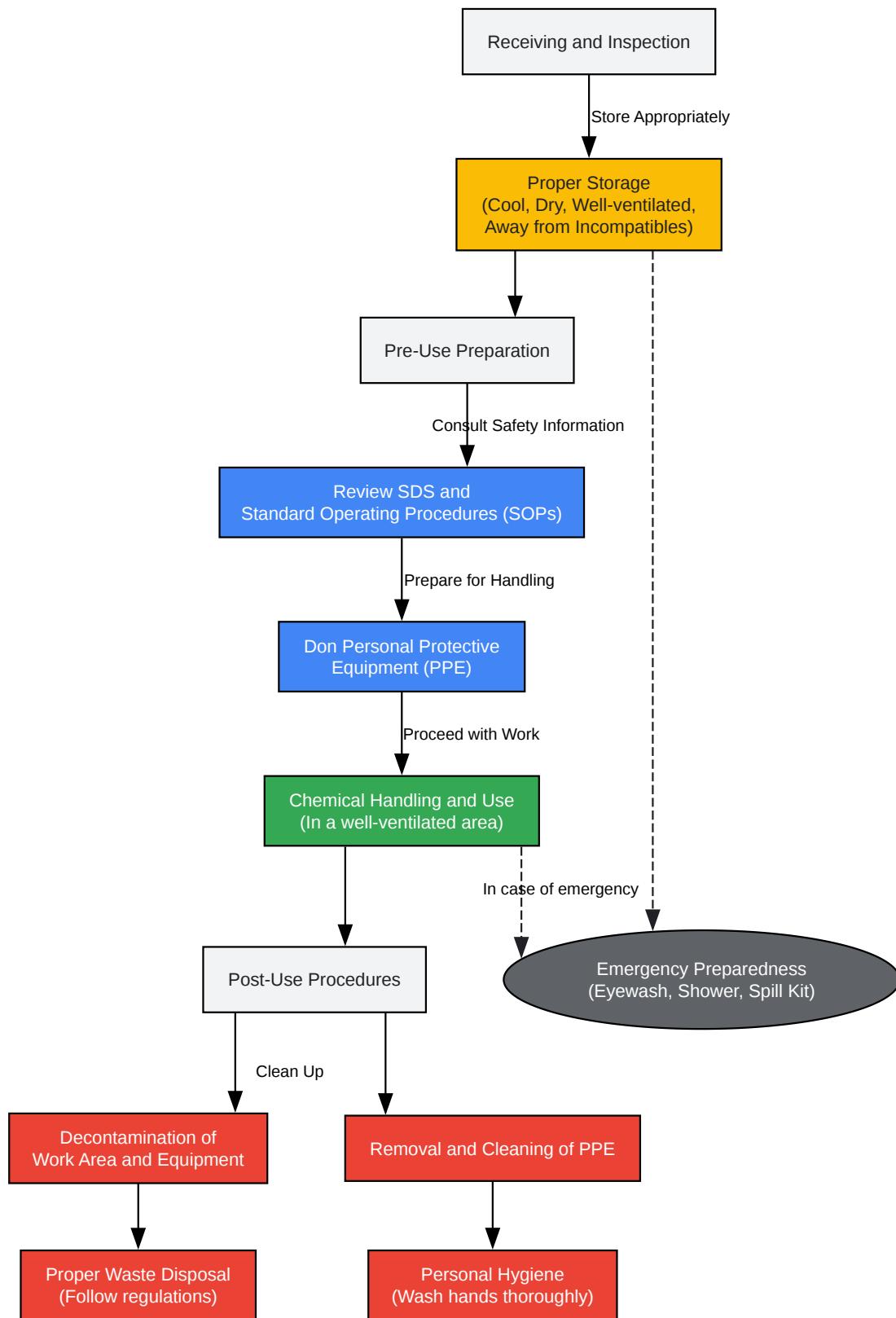
Section 7: First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

- Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[\[1\]](#)
- Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[\[1\]](#)
- Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[\[1\]](#)
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[\[1\]](#)

Section 8: Accidental Release Measures

In the event of a spill or release, follow these procedures:


- Personal Precautions: Wear appropriate personal protective equipment as specified in Section 6.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[\[1\]](#) Provide ventilation.[\[1\]](#)

Section 9: Disposal Considerations

Dispose of waste and residues in accordance with local, state, and federal regulations. Do not dispose of into sewer systems.[\[12\]](#)

Section 10: Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like **Glycidoxypropyltrimethoxysilane**, from receipt to disposal.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Draize test - Wikipedia [en.wikipedia.org]
- 4. The bacterial reverse mutation test | RE-Place [re-place.be]
- 5. nucro-technics.com [nucro-technics.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. fda.gov [fda.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. criver.com [criver.com]
- To cite this document: BenchChem. [Navigating the Safe Handling of Glycidoxypolytrimethoxysilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200068#glycidoxypolytrimethoxysilane-safety-data-sheet-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com